molecular formula C17H16N2OS B438489 N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 329923-66-2

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B438489
CAS No.: 329923-66-2
M. Wt: 296.4g/mol
InChI Key: BQLASLNUWCPEBS-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound built around the versatile benzothiazole scaffold, a structure of high significance in modern medicinal chemistry due to its wide spectrum of biological activities . Benzothiazole derivatives are extensively investigated in pharmacological research for their potential effects on the central nervous system. Notably, structurally related 1,3-benzothiazol-2-yl benzamides have demonstrated significant anticonvulsant activity in established experimental models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, with effective doses as low as 30 mg/kg and an absence of neurotoxicity in studies . Beyond neurology, the benzothiazole core is a privileged structure in anticancer drug discovery, with various derivatives exhibiting potent and selective inhibitory activity against multiple cellular targets, including kinases and receptors . This broad research utility makes this compound a valuable compound for researchers exploring new therapeutic agents for central nervous system disorders, oncology, and other disease areas. Its well-documented scaffold provides a robust foundation for structure-activity relationship (SAR) studies, molecular docking, and the development of novel bioactive molecules.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLASLNUWCPEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with α-Bromo Ketones

A common method employs 2-amino-5-methylbenzenethiol and α-bromo-3-phenylpropanoyl bromide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromo ketone, followed by cyclodehydration to form the benzothiazole ring.

Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Pyridine or triethylamine (TEA) to neutralize HBr byproducts

  • Yield: 60–75%

Alternative Route Using Carboxylic Acids

In cases where bromo ketones are unavailable, 3-phenylpropanoic acid can be condensed with 2-amino-5-methylbenzenethiol using phosphorus oxychloride (POCl₃) as a cyclizing agent. This method avoids halogenated intermediates but requires stringent moisture control.

Key Data

ParameterValue
Reaction Time6–8 hours
Temperature110°C
Yield55–65%
Purity (HPLC)>95%

Amide Bond Formation

The final step involves coupling the benzothiazole amine with 3-phenylpropanoic acid. Two primary methods dominate:

Classical Acid Chloride Route

3-Phenylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 6-methyl-1,3-benzothiazol-2-amine.

Procedure

  • Acid Chloride Synthesis :

    • 3-Phenylpropanoic acid (1 eq) + SOCl₂ (1.5 eq), reflux for 2 hours.

    • Remove excess SOCl₂ under vacuum.

  • Amidation :

    • Add benzothiazole amine (1 eq) in dry dichloromethane (DCM).

    • Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Yield: 80–90%.

Coupling Reagents

Modern protocols employ carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Comparative Data

Reagent SystemSolventTemperatureYield
DCC/DMAPDCM0°C to RT85%
EDC/HOBtDMFRT88%
HATUTHF40°C92%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction times.

  • Example : Cyclization steps achieve 90% conversion in 30 minutes versus 6 hours in batch reactors.

Solvent Recycling

  • Ethanol and DMF are recovered via distillation, reducing waste.

  • Purity maintained through inline HPLC monitoring.

Characterization and Quality Control

Critical analytical data for this compound:

PropertyValueMethod
Molecular Weight312.39 g/molHRMS
Melting Point148–150°CDSC
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 7.25–7.40 (m, 5H, Ar-H)400 MHz NMR
HPLC Purity>99%C18 column, UV 254 nm

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during methylation.

  • Solution : Use controlled stoichiometry (1:1.2 ratio) and low temperatures.

Low Amidation Yields

  • Issue : Steric hindrance from the benzothiazole ring.

  • Solution : Employ HATU, which activates carboxylic acids more efficiently than DCC .

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Methyl vs. Trifluoromethyl Groups

  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide ():
    The trifluoromethyl (-CF₃) group increases electron-withdrawing effects and lipophilicity compared to the methyl (-CH₃) group. This substitution may enhance metabolic stability and membrane permeability but could also raise toxicity concerns.

Methyl vs. Methanesulfonyl Groups

Amide Chain Modifications

Propanamide vs. Acetamide Chains

  • N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide ():
    The shorter acetamide chain (two carbons) reduces conformational flexibility, which may limit binding affinity compared to the three-carbon propanamide chain in the target compound.

Aromatic Substitutions on the Amide Chain

Functional Group Additions

Physicochemical Data

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound C₁₇H₁₆N₂OS Not Reported Benzothiazole, Propanamide
N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide C₁₀H₁₀N₂OS Not Reported Benzothiazole, Acetamide
6a () C₂₂H₁₉N₅O₂S₂ 184–186 Benzothiazole, Thiazolidinone
6b () C₂₂H₁₈ClN₅O₂S₂ 196–197 Benzothiazole, Chlorophenyl

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula: C17H16N2OS
  • Molecular Weight: 296.38674 g/mol
  • CAS Number: 329923-66-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and nucleic acids. Key mechanisms include:

  • DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
  • Caspase Activation : It may induce apoptosis by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death .

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through multiple pathways:

  • Cell Lines Tested :
    • U937 (procaspase-3 over-expressing)
    • MCF-7 (procaspase-3 non-expressing)

The compound demonstrated significant selectivity and potency against these cell lines, with IC50 values reported around 5.2 μM and 6.6 μM for derivatives .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have displayed notable antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the benzothiazole moiety enhances interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Induction of apoptosis in cancer cells via procaspase activation.
Demonstrated antimicrobial effects against Mycobacterium tuberculosis and other pathogens.
Evaluated as a potential anti-inflammatory agent with significant enzyme inhibition capabilities.

Future Directions

Research on this compound is ongoing, focusing on:

  • Mechanistic Studies : Further elucidation of the molecular interactions and pathways affected by the compound.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic efficacy.
  • Formulation Development : Exploring various formulations to improve bioavailability and targeted delivery.

Q & A

Q. What controls are essential in biological assays to ensure reproducibility?

  • Positive controls : Use standard drugs (e.g., ciprofloxacin for antimicrobial assays, paclitaxel for cytotoxicity) .
  • Vehicle controls : Include DMSO or ethanol at equivalent concentrations to rule out solvent effects .

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